molecular formula C14H19NO2 B1246959 l-Methylphenidate CAS No. 20748-11-2

l-Methylphenidate

Cat. No.: B1246959
CAS No.: 20748-11-2
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-UHFFFAOYSA-N

Description

Methylphenidate is a potent central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder and narcolepsy. It is known for its ability to enhance focus and attention by increasing the levels of dopamine and norepinephrine in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenidate can be synthesized through various methods. One common method involves the reaction of 2-chloropyridine with phenylacetonitrile in the presence of a base to form 2-phenyl-2-pyridylacetonitrile. This intermediate is then hydrogenated to produce 2-phenyl-2-pyridylacetamide, which is subsequently cyclized to form methylphenidate .

Industrial Production Methods: Industrial production of methylphenidate typically involves the use of palladium-catalyzed hydrogenation reactions. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methylphenidate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ritalinic acid and ethylphenidate, which are metabolites of methylphenidate .

Scientific Research Applications

Methylphenidate has a wide range of scientific research applications:

Mechanism of Action

Methylphenidate acts by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved focus and attention. The primary molecular targets of methylphenidate are the dopamine transporter and the norepinephrine transporter .

Comparison with Similar Compounds

Methylphenidate’s unique mechanism and therapeutic profile make it a valuable compound in both clinical and research settings.

Biological Activity

l-Methylphenidate (l-MPH) is a stereoisomer of methylphenidate (MPH), a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of l-MPH is crucial for evaluating its pharmacological effects, therapeutic efficacy, and safety profile. This article synthesizes findings from various studies, providing a comprehensive overview of l-MPH's biological activity, mechanisms of action, and clinical implications.

l-MPH exerts its effects mainly by inhibiting the reuptake of neurotransmitters, particularly dopamine (DA) and norepinephrine (NE). It acts on the dopamine transporter (SLC6A3) and norepinephrine transporter (SLC6A2), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.

  • Affinity for Transporters :
    • l-MPH has a significantly lower affinity for SLC6A3 and SLC6A2 compared to its d-enantiomer, d-MPH. In vitro studies report IC50 values for l-MPH as follows:
      • SLC6A3: 540 nM
      • SLC6A2: 5100 nM
      • SLC6A4 (serotonin transporter): >50,000 nM .

This selective binding profile suggests that while l-MPH does have some stimulant properties, it is less potent than d-MPH in enhancing dopaminergic and noradrenergic activity.

Pharmacokinetics

The pharmacokinetic properties of l-MPH are essential for understanding its clinical application.

  • Absorption and Distribution :
    • Following oral administration, l-MPH is rapidly absorbed with peak plasma concentrations typically occurring within 1-2 hours. The volume of distribution is approximately 20 L/kg in children .
  • Metabolism :
    • l-MPH is metabolized in the liver to ritalinic acid primarily via carboxylesterase enzymes . This metabolite has minimal pharmacological activity.
  • Elimination :
    • The elimination half-life of l-MPH ranges from 2 to 4 hours, necessitating multiple daily doses for sustained effect .

Clinical Efficacy

The clinical efficacy of l-MPH in treating ADHD has been evaluated in several studies:

Safety Profile

The safety profile of l-MPH has been a topic of ongoing research:

  • Cardiovascular Risks : A cohort study found a small but significant increase (10%) in cardiovascular events among individuals receiving methylphenidate compared to controls . This risk was consistent across different age groups and did not vary significantly between those with or without pre-existing cardiovascular conditions.
  • Adverse Events : While non-serious adverse events were reported more frequently in treated groups versus placebo, serious adverse events did not show significant differences .

Summary of Research Findings

Study TypeFindings
Pharmacodynamicsl-MPH shows lower affinity for DA/NE transporters compared to d-MPH; weak serotonin activity.
Clinical TrialsResponse rate ~52% for ADHD; potential efficacy in chronic pain management.
Safety StudiesIncreased cardiovascular risk (10%); higher incidence of non-serious adverse events.

Properties

CAS No.

20748-11-2

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

boiling_point

BP: 135 to 137 °C at 0.6 mm Hg

Color/Form

Crystals from ethanol (aqueous)

melting_point

74-75 °C
224 - 226 °C

Key on ui other cas no.

40431-62-7

physical_description

Solid

Related CAS

298-59-9 (hydrochloride)

solubility

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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